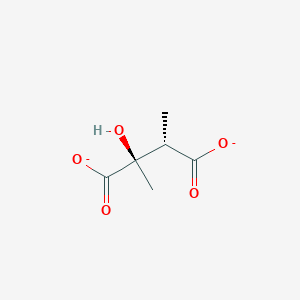

(2R,3S)-2,3-Dimethylmalate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O5-2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

(2R,3S)-2-hydroxy-2,3-dimethylbutanedioate |

InChI |

InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/p-2/t3-,6-/m1/s1 |

InChI Key |

WTIIULQJLZEHGZ-AWFVSMACSA-L |

Isomeric SMILES |

C[C@H](C(=O)[O-])[C@](C)(C(=O)[O-])O |

Canonical SMILES |

CC(C(=O)[O-])C(C)(C(=O)[O-])O |

Origin of Product |

United States |

Occurrence and Biological Distribution in Research Models

Presence and Isolation from Microbial Systems

The compound (2R,3S)-2,3-Dimethylmalate is a notable intermediate in the metabolic pathways of several microorganisms. Its identification has been crucial for understanding specific catabolic routes, particularly in anaerobic bacteria.

This compound is a key chiral intermediate in the fermentation of nicotinate (B505614) (a form of vitamin B3) by the anaerobic soil bacterium Eubacterium barkeri, also referred to as Clostridium barkeri. pnas.orgnih.gov In this bacterium, the degradation of nicotinate to propionate (B1217596) and pyruvate (B1213749) involves a unique nine-step enzymatic pathway. nih.gov this compound is acted upon in the final steps of this pathway by two specific enzymes: (2R,3S)-dimethylmalate dehydratase and (2R,3S)-dimethylmalate lyase. pnas.orgnih.gov

The enzyme (2R,3S)-dimethylmalate dehydratase first converts (R)-3-methylitaconate to (2R,3S)-dimethylmalate. pnas.org Subsequently, (2R,3S)-dimethylmalate lyase catalyzes the cleavage of this compound into propanoate and pyruvate. uniprot.orgexpasy.org This lyase is specific to the (2R,3S) stereoisomer and shows no activity towards similar molecules like dimethylmaleate (B1233040), malate (B86768), or citrate (B86180). uniprot.orgnih.gov The genes encoding these enzymes have been identified and cloned from E. barkeri, allowing for a detailed molecular and functional analysis of this metabolic route. pnas.org

| Enzyme | Gene(s) | Function | Source |

|---|---|---|---|

| (2R,3S)-Dimethylmalate Dehydratase | dmdAB | Catalyzes the formation of (2R,3S)-Dimethylmalate from (R)-3-methylitaconate | pnas.org |

| (2R,3S)-Dimethylmalate Lyase (DMML) | dml | Catalyzes the cleavage of this compound into propanoate and pyruvate | pnas.orguniprot.orgexpasy.org |

The presence of an enzyme capable of acting on this compound has also been confirmed in the fungus Aspergillus niger, a microorganism widely used in industrial biotechnology for producing citric acid. nih.govnih.gov Researchers have identified and characterized a (2R,3S)-dimethylmalate lyase (DMML) in A. niger. nih.gov This fungal enzyme belongs to the phosphoenolpyruvate (B93156) mutase/isocitrate lyase superfamily. nih.gov

Interestingly, while DMML is a key enzyme in the established nicotinate catabolism pathway in bacteria, this pathway is not known to exist in fungi. nih.gov Studies have shown that A. niger does not grow well when nicotinamide (B372718) is the only carbon source, suggesting that the fungal DMML likely functions in a different, currently unknown, metabolic pathway. nih.gov The gene encoding the A. niger DMML is subject to catabolite repression, unlike other related enzymes in the fungus. nih.gov

| Parameter | Value | Source |

|---|---|---|

| k_cat | 19.2 s⁻¹ | nih.gov |

| K_m | 220 µM | nih.gov |

The study of this compound and its associated enzymes has necessitated the development of specific isolation and purification techniques.

Enzyme Purification : The (2R,3S)-dimethylmalate lyase from E. barkeri has been successfully isolated and purified. pnas.orgebi.ac.uk One method involved expressing the corresponding dml gene in Escherichia coli, followed by heat treatment of the soluble protein and purification using fractional ammonium (B1175870) sulfate (B86663) precipitation and Fast Protein Liquid Chromatography (FPLC). pnas.org For E. barkeri itself, partial enrichment of the oxygen-sensitive (2R,3S)-dimethylmalate dehydratase has been achieved using FPLC purification in an anaerobic environment. pnas.org

Enzymatic Synthesis and Isolation of the Compound : A method for the preparative-scale enzymatic synthesis of chemically and optically pure (2R,3S)-2,3-dimethylmalic acid has been described. nih.gov This process utilizes propionate, pyruvate, and partially purified 2,3-dimethylmalate lyase from Clostridium barkeri. nih.gov The resulting product was isolated and its absolute (2R,3S) configuration was confirmed through three-dimensional X-ray structure analysis. nih.gov The isolation of both racemic pairs of 2,3-dimethylmalic acid has also been detailed, demonstrating that the lyase specifically acts on one enantiomer from the threo pair (m.p. 104–106 °C). nih.govebi.ac.uk

Detection in Fungal Species (e.g., Aspergillus niger)

Role as a Metabolite in Non-Human Biological Systems (e.g., Plant Metabolomics Research)

Beyond microbial systems, this compound has been identified as a metabolite in plants. Metabolomics studies, which analyze the complete set of small molecules within a biological sample, have detected this compound in various plant species. For instance, it was identified during metabolomic analysis of the dried fruit of Alpinia oxyphylla, a plant used in traditional medicine. nih.gov

Furthermore, research into the metabolic response of rice species to bacterial blight disease found this compound among the differentiating metabolites between resistant and susceptible varieties. researchgate.net Its presence suggests a potential role in the plant's defense mechanisms or broader metabolic pathways. The compound is listed in plant metabolite databases, underscoring its relevance in plant biology research. metabolomicsworkbench.orgacs.org

Biosynthesis and Metabolic Pathways Involving 2r,3s 2,3 Dimethylmalate

Precursor Utilization and Pathways of Formation

The direct precursor for the synthesis of (2R,3S)-2,3-dimethylmalate is dimethylmaleate (B1233040). researchgate.netasm.org The formation occurs via the hydration of the double bond in dimethylmaleate. This reaction is a component of the nine-enzyme nicotinate (B505614) fermentation pathway elucidated in Clostridium barkeri. researchgate.netroyalsocietypublishing.org In this pathway, nicotinic acid is first reduced and processed through a series of intermediates, including 2-methyleneglutarate (B1258928) and 3-methylitaconate, eventually leading to dimethylmaleate. royalsocietypublishing.org The subsequent hydration of dimethylmaleate yields the specific (2R,3S) stereoisomer of 2,3-dimethylmalate, highlighting the stereospecificity of the microbial enzymatic machinery.

Enzymatic Steps in Biosynthesis

The conversion of the precursor to this compound is a single, enzyme-catalyzed hydration reaction. The specificity and mechanism of this enzymatic step are critical for the formation of the correct chiral molecule.

The key enzyme responsible for the synthesis of this compound has been identified as Dimethylmaleate hydratase (EC 4.2.1.85). asm.org This enzyme was isolated from Clostridium barkeri grown on nicotinic acid. researchgate.net It belongs to the hydro-lyase family, which are enzymes that cleave carbon-oxygen bonds by eliminating a water molecule, or in this case, catalyze the reverse reaction of adding water across a double bond. asm.org Research has shown that Dimethylmaleate hydratase is an unstable and oxygen-sensitive enzyme, requiring anaerobic conditions for its activity. researchgate.net Furthermore, its catalytic function is dependent on the presence of ferrous ions (Fe²⁺). researchgate.net

The enzyme establishes an equilibrium between dimethylmaleate and this compound, with the equilibrium favoring the formation of the hydrated product, this compound, by 70%. researchgate.net

Table 1: Characteristics of Dimethylmaleate Hydratase

| Property | Description |

|---|---|

| Enzyme Commission No. | EC 4.2.1.85 |

| Systematic Name | This compound hydro-lyase (dimethylmaleate-forming) |

| Source Organism | Clostridium barkeri (Eubacterium barkeri) |

| Substrate | Dimethylmaleate |

| Product | This compound |

| Cofactor | Ferrous ions (Fe²⁺) |

| Reaction Type | Hydration |

| Oxygen Sensitivity | Sensitive |

The formation of this compound by dimethylmaleate hydratase is a stereospecific hydration reaction. The mechanism involves the anti-addition of a water molecule to the carbon-carbon double bond of dimethylmaleate. researchgate.netfrontiersin.org Tracer studies using tritiated water have demonstrated that the reaction proceeds via a proton attack on the re-face of the double bond of the substrate. researchgate.netfrontiersin.org This specific mode of attack dictates the resulting stereochemistry, leading exclusively to the (2R,3S) configuration of the 2,3-dimethylmalate product. The enzyme does not act on the geometric isomer of its substrate, dimethylfumarate. researchgate.net

Identification of Key Biosynthetic Enzymes

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of this compound is under tight genetic control, intrinsically linked to the regulation of the entire nicotinate catabolism pathway. In Eubacterium barkeri, the genes encoding the nine enzymes required for nicotinate fermentation are organized into a large, 23.2-kilobase gene cluster. nih.govroyalsocietypublishing.org

This clustering of functionally related genes is a common strategy in bacteria, allowing for coordinated regulation and expression. jackwestin.com The genes within the nicotinate cluster in E. barkeri are arranged in a convergently transcribed manner, with minimal spacing between them, which is characteristic of bacterial catabolic operons. researchgate.net The expression of these genes, including the one encoding dimethylmaleate hydratase, is inducible. researchgate.net The presence of nicotinic acid in the growth medium triggers the transcription of the gene cluster, leading to the synthesis of the necessary enzymes for its degradation. researchgate.net While the pathway-specific induction by nicotinate is established, the precise molecular details of the regulatory elements, such as specific promoters and transcription factors that control the dimethylmaleate hydratase gene, are part of this broader regulatory system.

Table 2: Genes Involved in the Final Steps of Nicotinate Fermentation in E. barkeri

| Gene(s) | Encoded Enzyme | Function in Pathway |

|---|---|---|

| dmdAB | (2R,3S)-Dimethylmalate dehydratase | Part of the aconitase family; acts on the product. royalsocietypublishing.orgjackwestin.com |

Catabolism and Degradation Pathways of 2r,3s 2,3 Dimethylmalate

Role in Nicotinate (B505614) Fermentation Pathway

(2R,3S)-2,3-Dimethylmalate is a critical component in the anaerobic breakdown of nicotinic acid (nicotinate), a form of vitamin B3. This pathway is a primary energy-yielding process for certain anaerobic bacteria, most notably Eubacterium barkeri (also known as Clostridium barkeri). expasy.orgresearchgate.netresearchgate.net

The nicotinate fermentation pathway in anaerobic microorganisms like Eubacterium barkeri is a complex, multi-step process that converts nicotinate into simple organic acids. researchgate.netresearchgate.net This pathway allows the bacterium to use nicotinate as a source of carbon and nitrogen for its growth in oxygen-deprived environments. researchgate.net The entire process involves a series of nine enzymatic reactions, with this compound appearing as a late-stage intermediate. researchgate.netpnas.org

The pathway begins with the conversion of nicotinate to 6-hydroxynicotinate, followed by a reduction to 1,4,5,6-tetrahydro-6-oxonicotinate. pnas.org Subsequent enzymatic steps lead to the formation of (S)-2-formylglutarate, which is then reduced to (S)-2-(hydroxymethyl)glutarate. pnas.org A dehydration reaction yields 2-methyleneglutarate (B1258928), which is then isomerized through the action of a mutase and an isomerase to form dimethylmaleate (B1233040). researchgate.netpnas.org Dimethylmaleate is then hydrated to form this compound, the direct precursor to the final cleavage step. nih.govexpasy.org

A gene cluster containing the genes for all nine enzymes in this pathway has been identified and characterized in Eubacterium barkeri. researchgate.netpnas.org

The final step in the nicotinate fermentation pathway is the cleavage of this compound. This reaction is catalyzed by the enzyme 2,3-dimethylmalate lyase (Dml). expasy.orguniprot.org The breakdown of this compound yields two key metabolites: propanoate and pyruvate (B1213749). uniprot.orgcusabio.com

These end products are crucial for the bacterium's metabolism. Propanoate can be further utilized in other metabolic processes, while pyruvate is a central intermediate that can enter various pathways to generate ATP, the primary energy currency of the cell.

This compound ⇌ Propanoate + Pyruvate wikipedia.org

Overview of the Pathway in Anaerobic Microorganisms

Participation in C5-Branched Dibasic Acid Metabolism

This compound is also recognized as a participant in the C5-branched dibasic acid metabolism. wikipedia.orgwikipedia.orgcreative-enzymes.com This metabolic pathway deals with the synthesis and breakdown of dicarboxylic acids containing five carbon atoms with a branched-chain structure. While the nicotinate fermentation pathway represents a specific degradation route, the broader classification of C5-branched dibasic acid metabolism highlights the structural nature of this compound and its connection to a larger family of related metabolic processes.

The enzymes involved in the final steps of nicotinate fermentation, namely dimethylmaleate hydratase and 2,3-dimethylmalate lyase, are key players in this context. wikipedia.orgwikipedia.org

Characterization of Degradation Enzymes and Their Reactions

Two primary enzymes are responsible for the direct metabolism of this compound and its immediate precursor in the nicotinate fermentation pathway:

Dimethylmaleate Hydratase (EC 4.2.1.85): This enzyme catalyzes the hydration of dimethylmaleate to form this compound. nih.govexpasy.org The reaction is reversible, but the equilibrium favors the formation of this compound. nih.gov This enzyme is oxygen-sensitive and requires ferrous ions (Fe²⁺) for its activity. nih.govnih.gov In Eubacterium barkeri, this enzyme is encoded by the dmdAB genes and is a member of the aconitase family. researchgate.netresearchgate.net

The reaction is as follows: Dimethylmaleate + H₂O ⇌ this compound expasy.org

2,3-Dimethylmalate Lyase (EC 4.1.3.32): This enzyme, abbreviated as Dml, is a member of the oxo-acid-lyases family and catalyzes the final step of the nicotinate fermentation pathway. uniprot.orgwikipedia.org It cleaves the carbon-carbon bond of this compound to produce propanoate and pyruvate. uniprot.orgenzyme-database.org The enzyme is specific for the (2R,3S) stereoisomer of 2,3-dimethylmalate and shows no activity towards similar molecules like dimethylmaleate, malate (B86768), or citrate (B86180). uniprot.orgcusabio.com The reaction proceeds with an inversion of configuration at the C-3 position of the substrate. nih.gov 2,3-Dimethylmalate lyase requires a magnesium ion (Mg²⁺) as a cofactor. uniprot.org

The reaction is as follows: this compound → Propanoate + Pyruvate uniprot.orgenzyme-database.org

The kinetic properties of 2,3-dimethylmalate lyase from Aspergillus niger have been studied, revealing a Michaelis constant (Km) of 220 µM and a catalytic rate (kcat) of 19.2 s⁻¹. nih.gov

Below is a data table summarizing the key enzymes involved in the degradation of this compound and its precursor.

| Enzyme | EC Number | Gene (in E. barkeri) | Substrate(s) | Product(s) | Cofactor(s) |

| Dimethylmaleate Hydratase | 4.2.1.85 | dmdAB | Dimethylmaleate, H₂O | This compound | Fe²⁺ |

| 2,3-Dimethylmalate Lyase | 4.1.3.32 | Dml | This compound | Propanoate, Pyruvate | Mg²⁺ |

Enzymology of 2r,3s 2,3 Dimethylmalate Metabolic Transformations

(2R,3S)-2,3-Dimethylmalate Lyase (DMML) (EC 4.1.3.32)

This compound lyase, systematically named this compound pyruvate-lyase (propanoate-forming), is an enzyme classified under EC 4.1.3.32. enzyme-database.orgqmul.ac.uk It belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. wikipedia.orgcreative-enzymes.com This enzyme is a key component in the nicotinate (B505614) catabolism pathway in certain bacteria, such as Eubacterium barkeri, and has also been identified and studied in fungi like Aspergillus niger. expasy.orgnih.gov DMML is a member of the isocitrate lyase superfamily, a group of enzymes known for catalyzing the cleavage of the C(2)-C(3) bond in various α-hydroxy acid substrates. researchgate.netresearchgate.netacs.org

Catalytic Mechanism and Reaction Stereospecificity

The catalytic action of DMML is characterized by a highly specific bond cleavage and a defined stereochemical outcome.

The core function of this compound lyase is the reversible cleavage of the C(2)-C(3) bond of its substrate, this compound. researchgate.netacs.org This catalytic reaction yields two products: propanoate and pyruvate (B1213749). enzyme-database.orgwikipedia.orgcreative-enzymes.com The reaction can be summarized as:

This compound ⇌ propanoate + pyruvate enzyme-database.orgwikipedia.org

This cleavage is a critical step in the metabolic pathways where this enzyme is active. expasy.org

The catalytic activity of DMML is dependent on the presence of divalent metal cations, which act as essential cofactors. The enzyme can utilize magnesium (Mg²⁺) or manganese (Mn²⁺) for its function. ebi.ac.uk Structural studies of DMML from Aspergillus niger have confirmed the presence of a Mg²⁺ ion in the active site. nih.gov In contrast, early studies on the enzyme from Clostridium barkeri indicated a dependency on ferrous ions (Fe²⁺). nih.govebi.ac.uk

Quantum mechanical/molecular mechanical (QM/MM) computational studies have provided insights into the roles of specific amino acid residues within the active site. acs.org These studies suggest a mechanism where Arg161 functions as the general base, responsible for proton abstraction, while Cys124 acts as the general acid, donating a proton during the catalytic cycle. acs.org

A key feature of the DMML-catalyzed reaction is its stereospecificity. The cleavage of the C(2)-C(3) bond proceeds with an inversion of the stereochemical configuration at the C-3 atom of the this compound substrate. nih.govebi.ac.uk This was demonstrated through isotopic labeling experiments. nih.govebi.ac.uk When (2R,3S)-2,3-dimethyl[3-³H]malate was used as the substrate, the resulting propionate (B1217596) product was identified as (R)-[2-³H₁]-propionate. nih.govebi.ac.uk This outcome confirms, by an independent method, that the lyase reaction follows a stereochemical course involving an inversion of configuration. nih.govebi.ac.uk This is consistent with findings for other enzymes in the isocitrate lyase superfamily, which also proceed via mechanisms that result in an inversion of configuration at the C-3 position. acs.org

Role of Specific Active Site Residues and Cofactors (e.g., Mg²⁺, Mn²⁺)

Enzyme Kinetics and Substrate Specificity Studies

Kinetic analyses provide quantitative measures of the enzyme's efficiency and its affinity for substrates.

Studies on the purified this compound lyase from Aspergillus niger have determined its key kinetic parameters. nih.gov For its primary substrate, this compound, the catalytic constant (k_cat) was measured to be 19.2 s⁻¹, and the Michaelis constant (K_m) was 220 µM. nih.gov This particular enzyme also demonstrated a lesser, but significant, activity as an oxaloacetate acetyl hydrolase (OAH), with a k_cat of 0.5 s⁻¹ and a K_m of 220 µM for oxaloacetate. nih.gov

The enzyme exhibits a high degree of substrate specificity. It shows no activity towards other related compounds such as dimethylmaleate (B1233040), malate (B86768), citramalate, isocitrate, or citrate (B86180). ebi.ac.uk

Kinetic Parameters of Aspergillus niger this compound Lyase

| Substrate | k_cat (s⁻¹) | K_m (µM) |

| This compound | 19.2 | 220 |

| Oxaloacetate | 0.5 | 220 |

This table presents the steady-state kinetic constants for the enzyme from Aspergillus niger, as reported in scientific literature. nih.gov

Specificity for (2R,3S) Stereoisomer versus other Dimethylmalate Isomers

The enzyme 2,3-dimethylmalate lyase (DMML) exhibits a high degree of stereospecificity for the this compound isomer. Early research into the nicotinic acid metabolism in Clostridium barkeri identified two racemic pairs of 2,3-dimethylmalic acid. It was determined that the DMML enzyme from this organism specifically acts on only one of the racemic pairs, the one with a melting point of 104-106 °C, which was later identified as the (2R,3S) and (2S,3R) enantiomers. ebi.ac.uk The other racemic pair, with a melting point of 143 °C, was not a substrate for the enzyme. ebi.ac.uk

Further studies on DMML from Aspergillus niger confirmed this specificity. A focused substrate screen demonstrated that the enzyme catalyzes the cleavage of (2R,3S)-dimethylmalate. nih.gov The enzyme from Eubacterium barkeri is also specific for this compound and shows no activity towards dimethylmaleate. ebi.ac.uk While DMML from A. niger can also act as an oxaloacetate hydrolase, its primary and most efficient activity is the lysis of (2R,3S)-dimethylmalate. nih.govrcsb.org The cleavage reaction catalyzed by DMML on this compound proceeds with an inversion of configuration at the C-3 position of the substrate, which becomes the C-2 position of the resulting propionate molecule. nih.gov

Investigation of Allosteric Regulation or Inhibition Mechanisms

Currently, there is limited direct evidence in the reviewed literature to suggest that 2,3-dimethylmalate lyase is allosterically regulated in the same intricate manner as some other enzyme complexes. google.com However, the gene encoding DMML in Aspergillus niger has been shown to be subject to catabolite repression, which is a form of genetic-level regulation rather than direct allosteric control of the enzyme's activity. nih.gov

In terms of inhibition, studies on the closely related isocitrate lyase (ICL) and 2-methylisocitrate lyase (MICL) have provided insights into potential inhibition mechanisms that could be relevant to DMML. For instance, isocitrate can act as an inhibitor for MICL. acs.org The study of substrate analogs and mechanism-based inhibitors has been a key strategy to understand the catalytic mechanism of enzymes in the isocitrate lyase superfamily. For example, 3,3-difluoro-oxaloacetate was used as a substrate analog to study the structure and function of DMML from A. niger. nih.gov Similarly, research on ICL has focused on developing inhibitors as potential treatments for infections like tuberculosis, which could provide a framework for designing specific inhibitors for DMML. acs.orgnih.gov

Structural Biology of DMML

Crystal Structures and Domain Architecture

The three-dimensional structure of 2,3-dimethylmalate lyase (DMML) from Aspergillus niger has been determined by X-ray crystallography, providing significant insights into its function. nih.govrcsb.orgrcsb.org The available crystal structures are deposited in the Protein Data Bank under the accession codes 3FA3 and 3FA4. rcsb.orgrcsb.orgenzymes.me.ukpdbj.org

Table 1: Crystallographic Data for Aspergillus niger DMML

| PDB ID | Organism | Method | Resolution (Å) | R-Value Work | R-Value Free |

| 3FA3 | Aspergillus niger | X-RAY DIFFRACTION | 2.60 | 0.190 | 0.255 |

| 3FA4 | Aspergillus niger | X-RAY DIFFRACTION | Not specified | Not specified | Not specified |

Data sourced from RCSB PDB. rcsb.orgrcsb.org

Structural Determinants of Substrate Recognition and Catalysis

The crystal structures of DMML, particularly in complex with a magnesium ion (Mg²⁺) and the substrate analog 3,3-difluoro-oxaloacetate, have elucidated key features of substrate binding and the catalytic mechanism. nih.gov The active site is a polar cavity containing the essential Mg²⁺ cofactor, which is crucial for catalysis. pnas.orgnih.gov

Quantum mechanical/molecular mechanical (QM/MM) calculations suggest a mechanism where Arg161 acts as a general base to deprotonate the C2-hydroxyl group of the substrate, while Cys124 acts as a general acid. acs.org This initiates the cleavage of the C2-C3 bond. acs.orgacs.org The interaction between Glu191 and the C4-carboxyl group of the substrate helps to stabilize the aci-carboxylate intermediate formed during the reaction. acs.org Site-directed mutagenesis studies have been employed to confirm the roles of these and other key active-site residues. nih.gov The enzyme from Eubacterium barkeri possesses a conserved KKCGH active site motif, highlighting the importance of these residues across different species. pnas.org

Conformational Dynamics of Active Site Gating Loops

A critical element of the catalytic cycle in DMML and other members of the isocitrate lyase superfamily is the conformational change of a flexible "gating loop" that controls access to the active site. nih.govresearchgate.net In the absence of a bound ligand, this loop is often disordered. nih.govproteopedia.org

Upon substrate or inhibitor binding, the gating loop undergoes a significant conformational transition to a "closed" state. nih.govresearchgate.net This movement sequesters the substrate from the solvent, creating a protected environment for catalysis and positioning key catalytic residues correctly. acs.orgnih.govproteopedia.org For instance, in the related enzyme oxaloacetate acetylhydrolase (OAH), the binding of the inhibitor 3,3-difluorooxalacetate (DFOA) leads to the ordering of the gating loop into a closed conformation. nih.gov This dynamic behavior of the gating loop is a shared feature among the lyase branch of the phosphoenolpyruvate (B93156) mutase/isocitrate lyase superfamily and is essential for their catalytic function. nih.govresearchgate.net

Relationship to the Isocitrate Lyase Superfamily

2,3-dimethylmalate lyase is a member of the large and functionally diverse isocitrate lyase (ICL) superfamily, which is also known as the phosphoenolpyruvate mutase/isocitrate lyase (PEPM/ICL) superfamily. nih.govacs.orgacs.orgresearchgate.netresearchgate.net This superfamily includes enzymes found in bacteria, fungi, and plants that catalyze the cleavage of the C2-C3 bond in various α-hydroxy acid substrates. acs.orgacs.orgresearchgate.net Other members of this family include isocitrate lyase (ICL), oxaloacetate hydrolase (OAH), 2-methylisocitrate lyase (MICL), and carboxyvinyl-carboxyphosphonate phosphorylmutase. acs.orgacs.orgwikipedia.org

The unifying feature of this superfamily is a conserved three-dimensional structure, primarily the (α/β)8 barrel fold, and a shared catalytic strategy involving a metal cofactor (typically Mg²⁺) and an active site cysteine residue. ebi.ac.uknih.govpnas.org The enzymes in this family, including DMML, share a common evolutionary origin, and comparative structural and functional studies provide insights into the evolution of new enzymatic activities. nih.gov For example, DMML from Aspergillus niger shares 57% amino acid sequence identity with OAH from the same organism, yet they have distinct primary functions. nih.govrcsb.org The structural and mechanistic similarities across the superfamily make them a valuable system for studying enzyme evolution and function. nih.govacs.org

Sequence Homology and Evolutionary Divergence

Enzymes that metabolize this compound, such as Dimethylmaleate Hydratase (DMH), are members of the broader aconitase (aconitate hydratase) superfamily. nih.gov This superfamily is characterized by members that catalyze the stereospecific isomerization of substrates through sequential dehydration and hydration reactions. nih.govresearchgate.net A key feature of these enzymes is the presence of a [4Fe-4S] iron-sulfur cluster directly involved in the catalytic process. researchgate.netebi.ac.uk

Sequence analyses across different organisms, from bacteria to plants and animals, reveal a high degree of conservation in the catalytic and structural domains of aconitase superfamily members. researchgate.netnih.gov For instance, a comparison of aconitase proteins in Citrus and Arabidopsis showed over 85% similarity, with conservation of both the catalytic domain and a "swivel" domain essential for the reaction. nih.gov In bacteria, two forms, AcnA and AcnB, exist with different domain organizations. ebi.ac.uk Eukaryotes possess both mitochondrial (mAcn) and cytosolic (cAcn) forms. ebi.ac.uknih.gov

Despite high sequence and structural homology, the enzymes within this superfamily have diverged to perform distinct physiological roles. nih.gov Phylogenetic studies show that the aconitase family in plants is divided into several subfamilies, suggesting the ancestor of monocots and dicots had at least one aconitase gene. nih.govnih.gov Some members have evolved multifunctional roles; for example, cytosolic aconitase also functions as an Iron Regulatory Protein (IRP) that controls iron homeostasis when cellular iron is scarce. ebi.ac.ukebi.ac.uk The evolution of these enzymes, such as the parallel evolution of homoaconitases in methanogenic archaea and fungi, highlights how a common structural framework has been adapted for various metabolic needs, including leucine (B10760876) biosynthesis and, in the case of DMH, nicotinate catabolism. expasy.orgnih.govnih.gov

Comparative Catalytic Activities and Substrate Preferences within the Superfamily

Members of the aconitase superfamily, while sharing a common dehydration-hydration mechanism, exhibit distinct substrate preferences that define their specific metabolic functions. nih.govresearchgate.net The archetypal member, aconitase (EC 4.2.1.3), reversibly isomerizes citrate to isocitrate via a cis-aconitate intermediate as part of the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org

Other members have evolved to act on different α- and β-hydroxyl acids. nih.gov These include:

Homoaconitase (HACN) : Involved in lysine (B10760008) biosynthesis, it catalyzes the hydration of cis-homoaconitate to homoisocitrate. ebi.ac.uknih.gov

Isopropylmalate Isomerase (IPMI) : Performs a key step in leucine biosynthesis by isomerizing 2-isopropylmalate to 3-isopropylmalate. ebi.ac.uknih.gov

2-Methylcitrate Dehydratase (AcnD) : Participates in propionate metabolism by dehydrating (2S,3S)-2-methylcitrate. nih.govenzyme-database.org

Dimethylmaleate hydratase (DMH) itself hydrates dimethylmaleate to form this compound. wikipedia.org Some related hydratases show broader substrate specificity. For example, maleate (B1232345) hydratase from Pseudomonas pseudoalcaligenes acts on maleate, citraconate (2-methylmaleate), and 2,3-dimethylmaleate. researchgate.net This demonstrates the catalytic versatility within the superfamily, where subtle changes in the active site accommodate a range of structurally related substrates.

| Enzyme | EC Number | Primary Substrate(s) | Metabolic Pathway | Reference |

|---|---|---|---|---|

| Aconitase | 4.2.1.3 | Citrate, Isocitrate | TCA Cycle | nih.govwikipedia.org |

| Dimethylmaleate Hydratase (DMH) | 4.2.1.85 | Dimethylmaleate, this compound | Nicotinate Catabolism | expasy.orgwikipedia.org |

| Homoaconitase (HACN) | 4.2.1.114 | cis-Homoaconitate | Lysine Biosynthesis | nih.govebi.ac.uk |

| Isopropylmalate Isomerase (IPMI) | 4.2.1.33 | 2-Isopropylmalate | Leucine Biosynthesis | ebi.ac.uknih.gov |

| 2-Methylcitrate Dehydratase (AcnD) | 4.2.1.79 | (2S,3S)-2-Methylcitrate | Propionate Metabolism | nih.govenzyme-database.org |

Dimethylmaleate Hydratase (DMH) (EC 4.2.1.85)

Dimethylmaleate hydratase (DMH) is a hydro-lyase that catalyzes the reversible addition of water to dimethylmaleate, a key step in the fermentation of nicotinate by certain bacteria like Eubacterium barkeri. expasy.orgwikipedia.org

Catalytic Mechanism of Hydration and Dehydration

DMH catalyzes the interconversion of this compound and dimethylmaleate through a reversible hydration/dehydration reaction. wikipedia.org The reaction equilibrium favors the formation of this compound by about 70%. ebi.ac.uk

As a member of the aconitase superfamily, the catalytic mechanism of DMH is understood to be analogous to that of aconitase itself, which employs a dehydration-hydration sequence. ebi.ac.ukwikipedia.org This mechanism is facilitated by the enzyme's [4Fe-4S] cluster. The proposed steps are:

Dehydration : In the reverse reaction, a base in the active site (analogous to Ser-642 in aconitase) abstracts a proton from the C3 of this compound, while an acidic residue (analogous to His-101) protonates the hydroxyl group on C2, allowing its elimination as a water molecule. ebi.ac.ukwikipedia.org This results in the formation of a double bond, creating the dimethylmaleate intermediate.

Stereochemical Aspects of the Hydratase Reaction

The reaction catalyzed by DMH is highly stereospecific. The enzyme exclusively forms and acts upon the (2R,3S)-diastereomer of 2,3-dimethylmalate from dimethylmaleate. wikipedia.org Studies using DMH from Clostridium barkeri in tritiated water (³H₂O) to hydrate (B1144303) dimethylmaleate produced (2R,3S)-2,3-dimethyl[3-³H]malate. ebi.ac.uk Analysis of the product configuration indicated that the hydration reaction proceeds via an anti-course, with proton attack occurring at the re-face of the double bond. ebi.ac.uk This precise stereochemical control is a hallmark of the aconitase superfamily enzymes. wikipedia.org

Cofactor Requirements (e.g., Fe²⁺) and Sensitivity to Environmental Factors

The catalytic activity of Dimethylmaleate Hydratase is dependent on specific cofactors and sensitive to environmental conditions.

Cofactor Requirement : DMH has an absolute requirement for ferrous ions (Fe²⁺) for its catalytic function. qmul.ac.ukkegg.jp The Fe²⁺ is a crucial component of the [4Fe-4S] cluster in the active site, which participates directly in binding the substrate and activating the water molecule for the hydration reaction. ebi.ac.ukgoogle.com

Sensitivity to Oxygen : The enzyme is highly sensitive to oxygen and is inhibited by its presence. expasy.orgebi.ac.ukqmul.ac.uk This sensitivity is attributed to the potential for oxidation of the catalytically essential [4Fe-4S] cluster. Related hydratases can be inactivated by the oxidation and subsequent release of iron from the cluster. researchgate.net

Reactivation : The activity of oxygen-inactivated DMH can often be restored under anaerobic conditions by the addition of Fe²⁺ and a reducing agent, such as a thiol. researchgate.netebi.ac.uk This process reconstitutes the active [4Fe-4S] cluster.

| Property | Description | Reference |

|---|---|---|

| Cofactor | Requires ferrous iron (Fe²⁺) | qmul.ac.ukkegg.jpgoogle.com |

| Sensitivity | Inhibited by molecular oxygen | expasy.orgebi.ac.ukqmul.ac.uk |

| Stereochemistry | Catalyzes an anti-addition of water to dimethylmaleate | nih.govebi.ac.uk |

| Product Specificity | Specifically forms/acts on the (2R,3S) stereoisomer | wikipedia.org |

| Equilibrium | Favors the formation of this compound (~70%) | ebi.ac.uk |

Chemical Synthesis and Derivatization for Academic Research

Stereoselective Synthesis of (2R,3S)-2,3-Dimethylmalate

The controlled synthesis of the (2R,3S) stereoisomer of 2,3-dimethylmalate presents a significant challenge due to the presence of two adjacent chiral centers. Success hinges on precise control over the three-dimensional arrangement of atoms during the reaction sequence.

Achieving high enantiomeric purity in the synthesis of this compound requires sophisticated strategies that can selectively form one stereoisomer over others. e-bookshelf.de The primary methods employed are enzymatic resolution and asymmetric chemical synthesis.

Enzymatic Resolution: This technique utilizes the high stereospecificity of enzymes to separate a racemic mixture. For instance, an enzyme might selectively catalyze a reaction on one enantiomer in a racemic pair, allowing the unreacted enantiomer to be isolated in high purity. vulcanchem.com While capable of producing compounds with high enantiomeric excess, this method is dependent on the availability of suitable enzymes that recognize the specific substrate. vulcanchem.com The enzyme dimethylmaleate (B1233040) hydratase from Clostridium barkeri can hydrate (B1144303) dimethylmaleate to produce this compound, demonstrating a biological route to this specific isomer. rhea-db.org

Asymmetric Chemical Synthesis: This approach involves building the molecule from the ground up using chiral auxiliaries, catalysts, or reagents to direct the formation of the desired stereocenters. e-bookshelf.de These methods offer scalability and cost-effectiveness but often face challenges in achieving perfect stereochemical control. vulcanchem.com For acyclic molecules like 2,3-dimethylmalate, controlling the relative configuration of the two chiral centers (to achieve the S,R arrangement) is a key focus of "acyclic stereoselection". e-bookshelf.de The enantiomeric purity of the final product is often expressed as enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other in a mixture. pdx.edu

Isotopically labeled analogs of this compound are indispensable tools for tracer studies in metabolic research, allowing scientists to follow the compound through complex biochemical pathways. nih.govresearchgate.net Deuterium (B1214612) (²H or D) and tritium (B154650) (³H) are common isotopes used for this purpose.

A key method for preparing labeled this compound involves enzymatic synthesis in the presence of an isotopic source. For example, (2R,3S)-[3-³H]-2,3-dimethylmalate has been prepared by the enzymatic hydration of dimethylmaleate using dimethylmaleate hydratase in tritiated water (³H₂O). rhea-db.orgebi.ac.uk The enzyme facilitates the addition of a tritium atom at the C-3 position with a specific stereochemistry. rhea-db.org

General strategies for creating deuterated compounds that could be applied to this synthesis include: researchgate.net

Hydrogen-Deuterium Exchange: Using catalysts to exchange hydrogen atoms on a precursor molecule with deuterium from a source like deuterium oxide (D₂O). researchgate.netbeilstein-archives.org

Reductive Deuteration: Employing deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium during the reduction of a functional group (e.g., a ketone or ester). d-nb.inforesearchgate.net

These labeled compounds are crucial for determining the stereochemical course of enzyme reactions, such as the cleavage of this compound by 2,3-dimethylmalate lyase. ebi.ac.uk

Strategies for Chiral Control and Enantiomeric Purity

Derivatization Methods for Analytical Separation and Detection

The analysis of stereoisomers often requires derivatization, a process where a compound is chemically converted into a different compound (a derivative) that is more suitable for a particular analytical technique.

Separating enantiomers, which have identical physical properties, is a common challenge. readchemistry.com A powerful strategy is to react the racemic or diastereomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. readchemistry.comuni-konstanz.de This reaction converts the mixture of enantiomers into a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). pdx.edureadchemistry.com

For acidic compounds like 2,3-dimethylmalate, a common approach involves forming amide or ester derivatives. For example, the enantiomers of malic acid have been successfully separated by derivatization with (R)-1-(1-naphthyl)ethylamine to form diastereomeric amides. scielo.brresearchgate.net These diastereomers can then be resolved on a common C18 HPLC column. scielo.br After separation, the chiral auxiliary can be cleaved to yield the pure, isolated enantiomers of the original compound. readchemistry.com

Table 1: Analytical Derivatization Strategy

| Step | Description | Purpose | Example Reagent for Carboxylic Acids |

|---|---|---|---|

| 1. Reaction | A mixture of enantiomers (e.g., (2R,3S) and (2S,3R)-2,3-dimethylmalate) is reacted with a single enantiomer of a chiral derivatizing agent. | To convert the enantiomeric pair into a pair of diastereomers. | (R)-1-(1-naphthyl)ethylamine scielo.brresearchgate.net |

| 2. Separation | The resulting mixture of diastereomers is separated using standard chromatography (e.g., HPLC). | To isolate the individual diastereomeric derivatives based on their different physical properties. | Reversed-phase C18 column scielo.br |

| 3. Cleavage | The chiral derivatizing agent is chemically removed from each separated diastereomer. | To recover the pure, resolved enantiomers of the original compound. | Acid hydrolysis readchemistry.com |

Development of Synthetic Analogs as Biochemical Probes or Enzyme Substrate Surrogates

Synthetic analogs of this compound are designed and synthesized to serve as biochemical probes or substrate surrogates to study enzyme function, specificity, and mechanism. nih.gov These analogs typically feature small, specific structural modifications compared to the natural substrate.

This compound is the natural substrate for the enzyme 2,3-dimethylmalate lyase, which catalyzes its cleavage into propionate (B1217596) and pyruvate (B1213749). wikipedia.orgresearchgate.net To understand the structural requirements for binding and catalysis in this enzyme and related ones, researchers have synthesized and tested various analogs. researchgate.netwur.nl

For instance, studies on enzymes from the isocitrate lyase superfamily, to which 2,3-dimethylmalate lyase belongs, have tested a range of C-2 and C-3 substituted malates as potential substrates. researchgate.netresearchgate.net Analogs such as (2R)-ethyl, (3S)-methylmalate have been identified as active substrates for related enzymes, providing insight into the active site's tolerance for different alkyl groups. wur.nlnih.gov By systematically altering the substituents (e.g., replacing methyl with ethyl, propyl, or other groups), researchers can map the steric and electronic requirements of the enzyme's active site. wur.nl These findings are critical for understanding the enzyme's biological role and for the potential design of specific enzyme inhibitors. researchgate.net

Advanced Analytical Methodologies for Research on 2r,3s 2,3 Dimethylmalate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating (2R,3S)-2,3-dimethylmalate from complex mixtures and for differentiating between its stereoisomeric forms. The choice of chromatographic technique is dictated by the specific research question, the sample matrix, and the required sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

The separation of enantiomers and diastereomers of 2,3-dimethylmalate is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for this purpose. rsc.orgphenomenex.com Direct enantioseparation using chiral stationary phases (CSPs) is the most common approach. eijppr.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including organic acids. eijppr.comchromatographyonline.comphenomenex.com The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. chromatographyonline.com For instance, a Chiralpak IG column has been successfully used to resolve the enantiomers of malic acid, a structurally related compound. researchgate.net The selection of the appropriate polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate) on cellulose) is critical for achieving optimal separation. nih.gov

The resolution of this compound from its other stereoisomers, such as (2S,3R)-2,3-dimethylmalate, (2R,3R)-2,3-dimethylmalate, and (2S,3S)-2,3-dimethylmalate, would involve the formation of transient diastereomeric complexes between the analyte and the CSP, leading to different retention times. eijppr.com

Table 1: Key Considerations for Chiral HPLC Method Development for 2,3-Dimethylmalate Stereoisomers

| Parameter | Description | Relevance to 2,3-Dimethylmalate |

| Chiral Stationary Phase (CSP) | The type of chiral selector immobilized on the silica (B1680970) support. mdpi.com | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving chiral acids. chromatographyonline.comphenomenex.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of a non-polar solvent (e.g., hexane) and a polar organic modifier (e.g., isopropanol (B130326), ethanol). researchgate.net |

| Additive | A small amount of an acidic or basic compound added to the mobile phase. | Acidic additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and enantioselectivity for acidic analytes. chromatographyonline.com |

| Temperature | The temperature of the column during separation. | Can influence selectivity and resolution; sometimes leading to a reversal of elution order. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Lower flow rates can sometimes enhance resolution. |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile organic acid, it requires chemical modification, known as derivatization, to increase its volatility for GC analysis. oup.comalwsci.com

Common derivatization strategies for organic acids include esterification and silylation. nih.govchemcoplus.co.jpresearchgate.net For example, the carboxylic acid groups can be converted to their methyl esters, and the hydroxyl group can be silylated using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govchemcoplus.co.jp This process creates a more volatile and thermally stable derivative that can be readily analyzed by GC.

When coupled with a mass spectrometer (MS), GC-MS provides both separation and identification capabilities. The gas chromatograph separates the derivatized this compound from other volatile components in the sample mixture. As the derivative elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. docbrown.info This technique is particularly useful for identifying and quantifying the compound in complex biological or food matrices after appropriate sample preparation. oup.com

Optimization of Column Chemistries and Mobile Phases for Specific Separations

The successful separation of this compound and its stereoisomers by HPLC is highly dependent on the careful optimization of the column chemistry and mobile phase composition. chromatographyonline.comdocbrown.info

Column Chemistries: The choice of the chiral stationary phase is the most critical factor. chromatographyonline.com Polysaccharide-based CSPs are widely used due to their broad enantioselectivity. phenomenex.com These columns can be either coated or have the chiral selector immobilized on the silica support. lcms.cz Immobilized phases offer greater stability and allow for the use of a wider range of solvents, which can be advantageous for optimizing selectivity. phenomenex.comlcms.cz For instance, columns with pyrenylethyl or nitrophenylethyl groups bonded to silica can offer unique selectivity for isomers based on π-π interactions. nacalai.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol or ethanol), is adjusted to control the retention and resolution of the isomers. phenomenex.comresearchgate.net The type and concentration of the alcohol modifier can significantly impact the enantioselectivity. chromatographyonline.com

Additives play a crucial role, especially for acidic analytes like 2,3-dimethylmalate. Small amounts of an acid, such as trifluoroacetic acid (TFA) or formic acid, are often added to the mobile phase to improve peak shape and enhance resolution by ensuring the analyte is in a consistent protonation state. chromatographyonline.comchromatographyonline.com

Table 2: Parameters for Optimizing Chiral HPLC Separations

| Parameter | Optimization Strategy | Expected Outcome |

| Mobile Phase Composition | Varying the ratio of non-polar solvent to polar modifier. | Adjusts retention time and can improve resolution. |

| Type of Alcohol Modifier | Testing different alcohols (e.g., isopropanol, ethanol). | Can alter the selectivity between stereoisomers. |

| Acidic Additive | Adding small concentrations (e.g., 0.1%) of TFA or formic acid. | Improves peak symmetry and can enhance resolution. |

| Column Temperature | Operating the column at different temperatures (e.g., 5°C to 50°C). | Can significantly change selectivity and even reverse the elution order of enantiomers. chromatographyonline.com |

By systematically adjusting these parameters, a robust and reliable HPLC method can be developed for the specific separation and quantification of this compound stereoisomers.

Spectroscopic Methods for Structure Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of this compound and for its precise measurement in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. docbrown.info Both ¹H NMR and ¹³C NMR spectra would be essential for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the two methyl groups and the proton on the carbon bearing the second carboxyl group. The chemical shifts and coupling patterns of these protons would provide information about their chemical environment and connectivity.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. docbrown.info For this compound, one would expect to see six distinct signals corresponding to the two carboxylic acid carbons, the two methyl carbons, and the two carbons of the malate (B86768) backbone. The chemical shifts of these carbons are indicative of their functional group. pitt.edu

Table 3: Predicted NMR Data for this compound (Note: These are predicted values and may differ from experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.2 (d) | Doublet |

| ~1.3 (s) | Singlet | |

| ~2.8 (q) | Quartet | |

| ¹³C | ~15 | CH₃ |

| ~20 | CH₃ | |

| ~50 | CH | |

| ~75 | C-OH | |

| ~175 | C=O | |

| ~180 | C=O |

Mass Spectrometry (MS) for Identification and Quantification in Complex Biological Mixtures

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of compounds in complex mixtures, such as biological fluids and tissue extracts. rsc.orgresearchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for metabolomics research.

LC-MS/MS (tandem mass spectrometry) is particularly well-suited for the analysis of this compound in biological samples. researchgate.netveedalifesciences.com In a typical LC-MS/MS workflow, the compound is first separated from other metabolites by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M-H]⁻ in negative ion mode) is measured. vulcanchem.com For (2R,3S)-2,3-dimethylmalic acid, the deprotonated molecular ion would have an m/z of 161.045. vulcanchem.com

For quantification, a specific precursor ion (the molecular ion) is selected and fragmented in the mass spectrometer to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity, allowing for the accurate quantification of the analyte even at low concentrations in a complex matrix. nih.gov The fragmentation pattern is dependent on the structure of the molecule. For a dimethylmalate ion, fragmentation would likely involve the loss of water (H₂O) and carbon dioxide (CO₂). miamioh.edu

This targeted approach has been used to identify and quantify this compound in various biological studies, highlighting its role as a potential biomarker. vulcanchem.com

Applications in Targeted Metabolomics Research (non-clinical)

This compound has been identified as a significant metabolite in various non-clinical targeted metabolomics studies, offering insights into metabolic perturbations across different biological systems, from microbes to plants and animal models. Targeted metabolomics, which focuses on the quantitative measurement of a specific group of known metabolites, utilizes techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve high sensitivity and specificity.

In the context of microbial metabolomics, this compound is recognized as an intermediate in the nicotinate (B505614) (niacin) catabolism pathway in certain anaerobic bacteria, such as Eubacterium barkeri. wikipedia.orggenome.jp Its detection and quantification in such studies are crucial for elucidating the metabolic pathways involved in the breakdown of essential vitamins.

Research in plant metabolomics has identified this compound in various species. A comparative metabolomics analysis of rice species responding to bacterial blight disease revealed that this compound was among the differentiating metabolites between resistant and susceptible varieties, suggesting its potential role in plant defense mechanisms. researchgate.net

In animal models, this compound has been explored as a potential biomarker. A study using a mouse model of Alzheimer's disease investigated the effects of Alpinia oxyphylla Fructus treatment. nih.gov Through dual-channel metabolomics of brain and plasma, this compound was identified as one of the metabolites affected by the treatment, pointing towards its involvement in amino acid metabolism pathways relevant to the disease's pathogenesis. nih.gov Another study on diarrhea-predominant irritable bowel syndrome (IBS-D) identified this compound as one of the key differentiating urinary metabolites between IBS-D patients and healthy controls, highlighting its potential as a biomarker for distinguishing disease states. nih.gov

The table below summarizes findings from selected non-clinical targeted metabolomics studies involving this compound.

Table 1: this compound in Non-clinical Targeted Metabolomics Research

| Research Area | Biological System/Model | Sample Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| Disease Biomarker Discovery | Mouse model of Alzheimer's Disease | Brain, Plasma | Identified as a potential therapeutic target metabolite in amino acid metabolism affected by treatment. | nih.gov |

| Disease Pathophysiology | Human patients with Irritable Bowel Syndrome (IBS-D) | Urine | Found to be a differentiating metabolite with high variable importance in projection (VIP) score, distinguishing IBS-D patients from healthy controls. | nih.gov |

| Plant-Pathogen Interaction | Rice (Oryza sativa) | Plant Tissue | Identified as a differentiating metabolite in response to bacterial blight disease between resistant and susceptible rice lines. | researchgate.net |

| Microbial Metabolism | Eubacterium barkeri | Bacterial Culture | Established as an intermediate in the metabolic pathway for nicotinate degradation. | wikipedia.orggenome.jpebi.ac.uk |

Enzymatic Assays for In Vitro Activity Determination

The primary enzyme responsible for the metabolism of this compound is 2,3-dimethylmalate lyase (EC 4.1.3.32). wikipedia.orgenzyme-database.org This enzyme catalyzes the reversible cleavage of this compound into propanoate and pyruvate (B1213749). wikipedia.orgcreative-enzymes.com In vitro enzymatic assays are fundamental for characterizing this enzyme's activity, substrate specificity, and kinetics.

A common method for determining 2,3-dimethylmalate lyase activity is through spectrophotometry. The assay can be coupled to other enzymatic reactions that produce a detectable change in absorbance. For instance, the production of pyruvate can be monitored by adding lactate (B86563) dehydrogenase and NADH to the reaction mixture. The oxidation of NADH to NAD+, which is proportional to the amount of pyruvate formed, results in a decrease in absorbance at 340 nm. nih.gov

Assays can also be performed using chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to directly measure the consumption of the substrate or the formation of the products. nist.gov

Studies on 2,3-dimethylmalate lyase purified from Clostridium barkeri (now Eubacterium barkeri) have been crucial in characterizing its properties. ebi.ac.uk These assays established that the enzyme is specific to the (2R,3S)-stereoisomer of 2,3-dimethylmalic acid and does not act on the other racemic pair. ebi.ac.uk The reaction requires a divalent metal ion, typically Mg²⁺, as a cofactor. nist.gov

The table below details the characteristics of the enzymatic reaction catalyzed by 2,3-dimethylmalate lyase.

Table 2: In Vitro Assay Parameters for 2,3-Dimethylmalate Lyase (EC 4.1.3.32)

| Parameter | Description | Details | Reference(s) |

|---|---|---|---|

| Enzyme Name | 2,3-Dimethylmalate lyase | Other names include this compound pyruvate-lyase. | wikipedia.orgenzyme-database.org |

| Reaction | This compound ⇌ Propanoate + Pyruvate | A reversible carbon-carbon bond cleavage reaction. | wikipedia.orgcreative-enzymes.com |

| Substrate(s) | This compound | The enzyme is stereospecific for this isomer. | ebi.ac.uk |

| Product(s) | Propanoate, Pyruvate | These are the products of the cleavage reaction. | wikipedia.orgnist.gov |

| Cofactor(s) | Mg²⁺ | Divalent metal ions are required for activity. | nist.gov |

| Assay Principle | Spectrophotometry, Gas Chromatography | Spectrophotometric assays are often coupled to lactate dehydrogenase. GC can directly measure products. | nih.govnist.gov |

| pH Optimum | ~8.0 | The enzyme exhibits optimal activity in slightly alkaline conditions. | nist.gov |

| Apparent Equilibrium Constant (K') | 0.50 | Determined at pH 8.0 and 298.15 K. | nist.gov |

Application of Stable Isotope Labeling and Metabolic Flux Analysis

Stable isotope labeling, in conjunction with metabolic flux analysis (MFA), is a powerful technique for quantitatively studying the flow of atoms through metabolic pathways. nih.govd-nb.infocreative-proteomics.com In this approach, cells or organisms are supplied with substrates enriched with stable isotopes, such as ¹³C or ³H. The distribution of these isotopes in downstream metabolites is then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the calculation of intracellular reaction rates (fluxes).

While direct MFA studies focusing specifically on the this compound pathway are not extensively documented, the principles of this technique have been applied to understand related metabolic processes. For instance, the stereochemical course of the 2,3-dimethylmalate lyase reaction was elucidated using (2R,3S)-[3-³H₁]-2,3-dimethylmalate. nih.gov This study demonstrated that the cleavage reaction proceeds with an inversion of the configuration at the C-3 position of the substrate, which becomes the C-2 of the resulting propionate (B1217596). nih.gov

In broader metabolic studies, stable isotopes are used to trace the flow of carbon from central metabolites like glucose or glutamine into various pathways. For example, ¹³C-labeled glucose can be used to track the carbons that eventually form pyruvate. This pyruvate can then condense with other molecules in reactions analogous to the reverse reaction of 2,3-dimethylmalate lyase. nih.gov Although not directly studying this compound, one study used dimethylmalate to stimulate pyruvate cycling in insulinoma cells, demonstrating with ¹³C NMR isotopomer analysis that the exchange between pyruvate and TCA cycle intermediates is linked to insulin (B600854) secretion. nih.gov

The application of stable isotope labeling provides a dynamic view of metabolism that is unattainable with simple concentration measurements. It allows researchers to map active pathways, determine the relative contribution of different substrates to product formation, and understand how metabolic networks are rewired under different conditions.

Table 3: Applications of Stable Isotope Labeling in Research Related to this compound

| Study Focus | Labeled Substrate(s) | Analytical Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Enzyme Stereochemistry | (2R,3S)-[3-³H₁]-2,3-dimethylmalate | Scintillation counting, Enzymatic assays | The lyase reaction proceeds with inversion of configuration at C-3 of the substrate. | nih.gov |

| Pyruvate Cycling | [U-¹³C₆]glucose, Dimethylmalate (unlabeled) | ¹³C NMR | Stimulation of pyruvate cycling with dimethylmalate proportionally increased insulin secretion, showing a link between pyruvate exchange with TCA intermediates and cell function. | nih.gov |

| General MFA Principle | ¹³C-labeled glucose, ¹³C-labeled glutamine | GC-MS, LC-MS | These tracers are commonly used to determine fluxes in central carbon metabolism (glycolysis, TCA cycle), which provides the precursor (pyruvate) for the reverse lyase reaction. | d-nb.infocreative-proteomics.comnih.gov |

Theoretical and Computational Investigations of 2r,3s 2,3 Dimethylmalate Systems

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzyme Catalysis

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods have been instrumental in understanding the enzymatic catalysis involving (2R,3S)-2,3-dimethylmalate. These simulations treat the chemically active region of the enzyme and substrate with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields.

The enzyme 2,3-dimethylmalate lyase (DMML) catalyzes the cleavage of the C2-C3 bond in this compound. acs.org QM/MM simulations have been employed to investigate the catalytic mechanism of DMML, which belongs to the isocitrate lyase (ICL) superfamily. acs.orgacs.org These studies have helped to assess various proposed mechanisms for the C2-C3 bond-breaking process. acs.org

Computational results suggest a mechanism where specific amino acid residues in the active site play crucial roles as general acids and bases. acs.orgresearchgate.net For instance, in one proposed mechanism, Arginine 161 is suggested to act as the general base, while Cysteine 124 serves as the general acid. acs.org The simulations allow for the characterization of the structures of intermediates and transition states along the reaction pathway. researchgate.net This detailed mechanistic understanding is vital for comprehending how the enzyme achieves its catalytic efficiency. The cleavage reaction catalyzed by this compound lyase has been shown to proceed with an inversion of configuration at the C-3 position of the substrate, which becomes the C-2 of the resulting propionate (B1217596). nih.govebi.ac.uk

The predicted energy barriers from these computational studies have shown good correlation with experimentally determined catalytic rate constants (kcat). nih.gov This agreement between theoretical predictions and experimental data provides strong support for the validity of the proposed reaction mechanism. nih.gov Understanding the factors that control the energy barriers can guide the design of novel enzyme inhibitors or the engineering of enzymes with altered activities. nih.gov

| Proposed General Base | Proposed General Acid | Calculated Rate-Determining Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Arg161 | Cys124 | ~10 | acs.org |

| Arg114 | Cys124 | ~10 | researchgate.net |

Elucidation of Reaction Mechanisms and Transition States in DMML

Molecular Dynamics (MD) Simulations of Enzyme-Substrate/Cofactor Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biological macromolecules. In the context of this compound, MD simulations have been used to investigate the interactions between the substrate, cofactors, and the enzyme DMML. nih.gov These simulations provide a detailed picture of how the substrate binds to the active site and how the enzyme's conformation changes to accommodate the ligand. acs.org

MD studies can reveal the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov By simulating the system over time, researchers can observe the flexibility of different parts of the protein and how this flexibility might be related to substrate binding and catalysis. This dynamic view complements the more static picture provided by experimental structures and QM/MM calculations.

Computational Approaches for Predicting Substrate Specificity and Stereoselectivity

Computational methods are increasingly used to predict the substrate specificity and stereoselectivity of enzymes. For enzymes like DMML, which act on chiral substrates, understanding the basis of stereoselectivity is particularly important. The enzyme is specific for the (2R,3S)-diastereomer of 2,3-dimethylmalate. ebi.ac.uknih.gov

By analyzing the crystal structure of DMML in complex with substrate analogs, researchers can identify the structural features that determine substrate recognition. nih.gov Computational docking and molecular modeling can then be used to predict how other potential substrates might bind to the active site. nih.gov These predictions can be tested experimentally through site-directed mutagenesis, where specific amino acid residues in the active site are altered to probe their role in substrate binding and catalysis. nih.gov Such studies, combining computational predictions and experimental validation, are crucial for understanding and engineering the substrate scope of enzymes. nih.gov

Quantum Chemical Calculations for Understanding Intrinsic Reactivity and Stability

Quantum chemical calculations on the isolated this compound molecule, in the absence of the enzyme, can provide fundamental insights into its intrinsic reactivity and stability. These calculations can determine properties such as the molecule's geometry, electronic structure, and vibrational frequencies.

By studying the molecule's frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for chemical reactions. Furthermore, quantum chemical methods can be used to calculate the energies of different conformations of the molecule, helping to understand its inherent flexibility. This information about the intrinsic properties of the substrate is a valuable prerequisite for understanding how the enzyme environment modulates its reactivity to achieve catalysis.

Broader Biochemical and Ecological Roles Non Clinical

Contribution to Carbon and Energy Cycling in Microbial Ecosystems

(2R,3S)-2,3-Dimethylmalate is a key intermediate in the nicotinate (B505614) (niacin) degradation pathway in certain anaerobic bacteria, most notably Eubacterium barkeri (formerly Clostridium barkeri). ebi.ac.ukpnas.org In this pathway, the bacterium breaks down nicotinate to obtain carbon and energy. The final step of this intricate nine-enzyme process involves the cleavage of this compound into propanoate and pyruvate (B1213749) by the enzyme 2,3-dimethylmalate lyase. ebi.ac.ukwikipedia.org This reaction is a critical juncture in the fermentation process, allowing the organism to generate key metabolic products from the initial substrate.

The pyruvate formed can then enter central metabolic pathways, such as glycolysis, to be further metabolized for energy production in the form of ATP. Propanoate, the other product, can also be utilized by the microorganism. This metabolic capability highlights the role of this compound in the intricate web of microbial food chains, where the breakdown products of one organism can serve as a nutrient source for others.

The pathway is not limited to E. barkeri. Genes for the initial enzymes of nicotinate catabolism have been identified in several Proteobacteria, suggesting a wider distribution of this metabolic capability in the microbial world. researchgate.net The presence of this pathway in diverse microbial ecosystems, from soil to aquatic environments, underscores its contribution to the global carbon cycle.

| Microorganism | Metabolic Pathway | Enzyme | Products of this compound Cleavage |

| Eubacterium barkeri | Nicotinate Fermentation | 2,3-Dimethylmalate Lyase | Propanoate and Pyruvate ebi.ac.ukwikipedia.org |

| Aspergillus niger | Unknown | (2R,3S)-Dimethylmalate Lyase (DMML) | Propanoate and Pyruvate nih.gov |

Potential Involvement in Bioremediation or Environmental Biotransformations

The microbial metabolism of compounds like this compound has inherent potential for bioremediation and other environmental biotransformations. Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. While direct application of this compound in large-scale bioremediation is not yet established, the enzymes involved in its metabolism are of significant interest.

The enzymes that act on this compound, such as 2,3-dimethylmalate lyase, belong to a larger superfamily of enzymes that can degrade a variety of organic compounds. researchgate.netnih.gov Understanding the structure and function of these enzymes can provide a basis for engineering microorganisms with enhanced capabilities to break down specific pollutants. For example, the principles of how these enzymes recognize and cleave their substrates could be applied to design novel biocatalysts for degrading recalcitrant environmental contaminants.

Furthermore, the study of metabolic pathways involving this compound contributes to our broader understanding of how microbial communities respond to and transform organic matter in the environment. This knowledge is crucial for developing effective strategies for managing and remediating contaminated sites. The ability of microorganisms to degrade complex organic molecules is a cornerstone of the planet's biogeochemical cycles, and compounds like this compound offer a window into these intricate processes.

| Enzyme | Reaction Catalyzed | Potential Environmental Application |

| 2,3-Dimethylmalate Lyase | Cleavage of this compound | Biocatalyst design for degradation of organic pollutants researchgate.netnih.gov |

| Dimethylmaleate (B1233040) Hydratase | Hydration of dimethylmaleate to this compound | Potential role in the transformation of industrial chemicals google.comwikipedia.org |

Evolutionary Significance of this compound Metabolizing Enzymes

The enzymes that metabolize this compound, particularly 2,3-dimethylmalate lyase (DMML), are part of the vast phosphoenolpyruvate (B93156) mutase/isocitrate lyase (PEP mutase/ICL) superfamily. nih.gov This superfamily is characterized by a diverse range of catalytic functions, all stemming from a common structural fold. The study of DMML provides valuable insights into the evolution of new enzymatic functions within this superfamily.

In the fungus Aspergillus niger, a DMML has been identified that, while primarily acting on this compound, also exhibits some activity on oxaloacetate. nih.gov This dual activity suggests a possible evolutionary link between DMML and oxaloacetate acetylhydrolase (OAH), another enzyme in the same superfamily. proteopedia.org It is hypothesized that gene duplication and subsequent mutations allowed for the divergence of these enzymes, each becoming specialized for a different substrate and metabolic pathway.

The crystal structure of DMML from A. niger has been determined, providing a detailed map of its active site. nih.gov By comparing this structure with that of other enzymes in the superfamily, researchers can identify the key amino acid residues responsible for substrate specificity. proteopedia.orgacs.org This comparative analysis allows for a deeper understanding of how subtle changes in protein structure can lead to the evolution of novel catalytic activities.

The presence of DMML in both bacteria and fungi, and the existence of related enzymes with different functions, paints a picture of a dynamic evolutionary landscape. researchgate.netnih.gov The study of these enzymes not only illuminates the history of metabolic pathways but also provides a roadmap for the future engineering of enzymes with desired properties for various biotechnological applications.

Future Directions and Emerging Research Avenues for 2r,3s 2,3 Dimethylmalate

Development of Enhanced Analytical Methodologies for Trace-Level Detection

The identification of (2R,3S)-2,3-dimethylmalate as a biomarker, for instance in relation to the consumption of certain plant-based foods like peppers and raspberries or as an indicator of metabolic changes due to environmental factors like vaping, necessitates the development of highly sensitive and specific analytical methods. vulcanchem.commdpi.compreprints.org Current methodologies often rely on Ultra Performance Liquid Chromatography-Quadrupole/Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap HRMS), which offers high sensitivity and resolution for metabolomics profiling. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been employed for its analysis, particularly for isotopically labeled compounds. researchgate.net

Future advancements will likely focus on improving the limits of detection to identify trace amounts of this compound in complex biological matrices such as plasma and tissue homogenates. nih.gov This could involve the development of novel sample preparation techniques to enrich the analyte, the use of more sensitive mass spectrometry platforms, and the synthesis of stable isotope-labeled internal standards for precise quantification. Such enhanced methodologies will be crucial for validating its role as a biomarker and for understanding its metabolic flux under various physiological and pathological conditions.

Rational Design of this compound-Based Biochemical Probes

The unique stereochemistry of this compound makes it an interesting scaffold for the design of biochemical probes to investigate enzyme mechanisms and metabolic pathways. vulcanchem.com For example, isotopically labeled versions, such as (2R,3S)-[3-³H]-2,3-dimethylmalate, have been instrumental in elucidating the stereochemical course of the 2,3-dimethylmalate lyase reaction, which proceeds with an inversion of configuration at the C-3 position. nih.govebi.ac.uknih.gov

Future research could involve the synthesis of this compound analogues containing fluorescent tags, photo-crosslinkers, or affinity labels. These probes could be used to identify and characterize novel binding partners, including enzymes and transporters, providing deeper insights into its metabolic network. Furthermore, the development of inhibitors based on the structure of this compound could serve as valuable tools to probe the physiological consequences of blocking specific metabolic steps in its pathways. For instance, substrate analogue studies on related enzymes have utilized compounds like 3,3-difluoro-oxaloacetate to probe active site interactions. nih.gov

Metabolic Engineering and Synthetic Biology Applications for Research Tool Development

The enzymes involved in the metabolism of this compound present opportunities for metabolic engineering and the development of novel synthetic biology tools. The genes encoding the entire nicotinate (B505614) catabolism pathway from Eubacterium barkeri have been cloned and sequenced, providing a genetic toolkit for reconstructing this pathway in other organisms. researchgate.net For example, dimethylmaleate (B1233040) hydratase, a reversible Fe²⁺-dependent and oxygen-sensitive enzyme, could be engineered for applications in biocatalysis. google.comgoogle.com

By introducing and manipulating the genes for dimethylmaleate hydratase and 2,3-dimethylmalate lyase in microbial hosts, it may be possible to create synthetic pathways for the production of valuable chemicals. googleapis.comepo.org Furthermore, these enzymes could be incorporated into biosensor systems. For instance, a system could be designed where the presence of a target molecule activates the expression of 2,3-dimethylmalate lyase, leading to the production of pyruvate (B1213749) which can be easily detected. Such research tools would be invaluable for high-throughput screening and for studying the dynamics of metabolic pathways in real-time.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Enzyme Design